3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride
Overview
Description
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride is a chemical compound with the molecular formula C15H22ClNO4 It is known for its unique structure, which includes a methoxy group, a pyrrolidinyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoic acid with 3-chloropropanol in the presence of a base to form 3-methoxy-4-(3-chloropropoxy)benzoic acid.
Substitution Reaction: The intermediate is then reacted with pyrrolidine under basic conditions to substitute the chlorine atom with the pyrrolidinyl group, yielding 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzoic acid.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzaldehyde and 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzoic acid.
Reduction: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(1-pyrrolidinyl)benzoic acid Hydrochloride
- 2-Methoxy-4-(1-pyrrolidinyl)benzoic acid Hydrochloride
- 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid Hydrochloride
Uniqueness
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrrolidinyl group in specific positions enhances its reactivity and potential for interaction with biological targets .
Properties
IUPAC Name |
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-19-14-11-12(15(17)18)5-6-13(14)20-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTICCYRTDFYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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